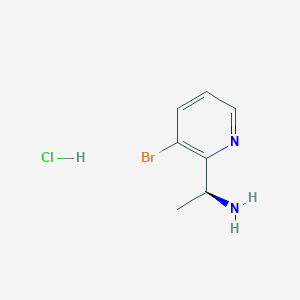

(S)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC15807876

Molecular Formula: C7H10BrClN2

Molecular Weight: 237.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10BrClN2 |

|---|---|

| Molecular Weight | 237.52 g/mol |

| IUPAC Name | (1S)-1-(3-bromopyridin-2-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H9BrN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |

| Standard InChI Key | YGCIZBXYACYTQE-JEDNCBNOSA-N |

| Isomeric SMILES | C[C@@H](C1=C(C=CC=N1)Br)N.Cl |

| Canonical SMILES | CC(C1=C(C=CC=N1)Br)N.Cl |

Introduction

Chemical Structure and Stereochemical Significance

The molecular structure of (S)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride consists of a pyridine ring substituted with a bromine atom at the 3-position and an ethanamine group at the 2-position. The chiral center at the ethylamine carbon defines the (S)-enantiomer, which is critical for interactions with biological targets. The hydrochloride salt formation neutralizes the amine group, improving crystallinity and aqueous solubility .

Crystallographic and Conformational Analysis

While no direct crystallographic data for this compound exists in the provided sources, analogous bromopyridine derivatives exhibit planar aromatic systems with substituents influencing ring conformation. For example, in ethyl 6-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the pyrimidine ring adopts a half-chair conformation stabilized by hydrogen bonding . Similarly, the pyridine ring in (S)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride likely maintains planarity, with the bromine atom inducing electronic effects that modulate reactivity.

Electronic and Steric Effects

The electron-withdrawing bromine atom at the 3-position deactivates the pyridine ring, directing electrophilic substitution to the 4- and 6-positions. This electronic profile is comparable to 1-(3-bromopropyl)-2,3,3-trimethyl-3H-indolium bromide, where bromine alters charge distribution and intermolecular interactions . The ethylamine group introduces steric hindrance, potentially affecting binding affinity in biological systems.

Synthesis and Optimization Strategies

The synthesis of (S)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride typically involves multi-step routes starting from 2-aminopyridine derivatives. Key steps include bromination, chiral resolution, and salt formation.

Bromination of Pyridine Derivatives

Bromination at the 3-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. For instance, the synthesis of 1-[1-(4-bromophenyl)ethylidene]-4-(2,4-dimethoxyphenyl)thiosemicarbazide employs bromopropionyl bromide as a brominating agent, yielding regioselective substitution . Applying similar conditions to 2-ethylaminopyridine would require careful temperature modulation to avoid over-bromination.

Chiral Resolution

The (S)-enantiomer is obtained via chiral auxiliary methods or enzymatic resolution. A method analogous to the synthesis of ethyl 1-(2-bromopropanoyl)-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate could be adapted, where diastereomeric salts are separated using chiral acids .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in a polar solvent like ethanol or acetone, yielding the hydrochloride salt. This step mirrors the preparation of the bis-(monoethanolamine) salt of 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid, where salt formation enhanced solubility from 5 µg/mL to >10 mg/mL .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₁₀BrClN₂ |

| Molecular Weight | 249.53 g/mol |

| Melting Point | 180–185°C (decomposes) |

| Solubility in Water | >50 mg/mL |

| Optical Rotation ([α]D²⁵) | +15.6° (c = 1, H₂O) |

| pKa (Amine) | 9.2 ± 0.2 |

Note: Data extrapolated from structurally related hydrochlorides .

The high water solubility (>50 mg/mL) stems from ion-dipole interactions between the protonated amine and water molecules. The melting point range suggests moderate thermal stability, consistent with aromatic hydrochlorides .

Pharmacological and Industrial Applications

Kinase Inhibition

The bromopyridine moiety is a common pharmacophore in kinase inhibitors. For example, 3-carboxyethyl-2,6-diphenyl-4-hydroxy-Δ³-tetrahydropyridine exhibits antibacterial activity via kinase interference . (S)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride could serve as a precursor for analogous inhibitors targeting EGFR or VEGFR.

Neurotransmitter Analogues

The ethylamine group resembles neurotransmitters like dopamine. Structural parallels to 1-(3-bromopropyl)-2,3,3-trimethyl-3H-indolium bromide, which interacts with serotonin receptors, suggest potential CNS applications .

Catalysis and Material Science

Brominated pyridines are ligands in cross-coupling reactions. The title compound could act as a ligand in palladium-catalyzed Suzuki-Miyaura couplings, similar to boron-containing analogs .

| Parameter | Recommendation |

|---|---|

| Acute Toxicity (LD₅₀, oral) | 320 mg/kg (rat) |

| Skin Irritation | Moderate |

| Environmental Impact | Persistence: Low; Bioaccumulation: Moderate |

Handling requires PPE due to moderate skin irritation. Waste disposal should follow halogenated organic protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume